1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine
CAS No.:
Cat. No.: VC15801964
Molecular Formula: C10H9BrN4S
Molecular Weight: 297.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9BrN4S |
---|---|
Molecular Weight | 297.18 g/mol |
IUPAC Name | 2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine |
Standard InChI | InChI=1S/C10H9BrN4S/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) |
Standard InChI Key | UJHZINYIHDOQQH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₀H₉BrN₄S·xHBr, with a molecular weight of 297.18 g/mol. Key structural elements include:
-
A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms).
-
A 3-bromophenyl group at the 4-position of the thiazole, contributing steric bulk and electron-withdrawing effects.
-
A guanidine group at the 2-position, providing strong basicity and hydrogen-bonding capacity .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step approach:
-
Formation of 4-(3-Bromophenyl)thiazol-2-amine:
-
Guanidine Incorporation:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Thiazole ring formation | H₂O/EtOH, 80°C, 6h | 70–75% |
Guanidation | Cyanamide, HCl, reflux, 12h | 60–65% |
Optimization challenges include minimizing byproducts like N-alkylated guanidines and improving purity through recrystallization .
Biological Activity and Mechanisms
Calcium Channel Modulation
The compound acts as a T-type calcium channel blocker, inhibiting Ca²⁺ influx in neuronal and cardiac cells. This activity is attributed to the guanidine group’s interaction with channel pore residues, while the bromophenyl moiety enhances membrane permeability .
Table 3: Comparative Bioactivity of Thiazole-Guanidines
Compound | Target Activity | IC₅₀/EC₅₀ |
---|---|---|
1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine | T-type Ca²⁺ channels | 0.8 µM |
N-(5-Bromo-4-methylthiazol-2-yl)guanidine | Carbonic anhydrase II | 12 nM |
1-(4-Phenylthiazol-2-yl)guanidine | Antimicrobial | 4 µg/mL |
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High Caco-2 permeability (Papp = 28 × 10⁻⁶ cm/s) due to logP ~2.5 .
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the thiazole ring, forming sulfoxide metabolites .
-
Excretion: Primarily renal (80%), with a half-life of ~4.2 hours in rodent models .
Toxicity Considerations
-
Acute Toxicity: LD₅₀ > 500 mg/kg in mice, indicating moderate safety.
-
Genotoxicity: Negative in Ames tests, but brominated analogs may require further mutagenicity screening .
Applications in Drug Discovery
Neurological Disorders
As a T-type calcium channel inhibitor, this compound is a candidate for treating epilepsy and neuropathic pain . Preclinical studies show a 40% reduction in seizure frequency in rodent models at 10 mg/kg .
Oncology
Thiazole-guanidines induce apoptosis in DU-145 prostate cancer cells (IC₅₀ = 5.2 µM) via ROS-mediated mitochondrial dysfunction .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume